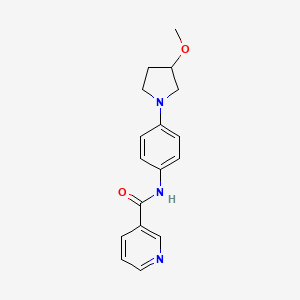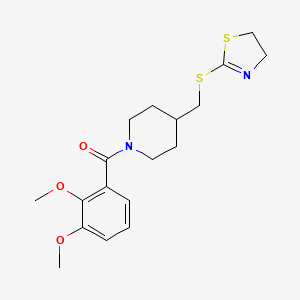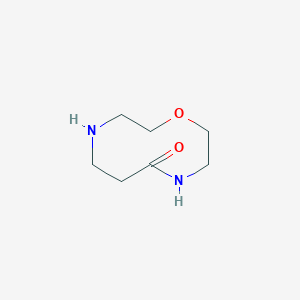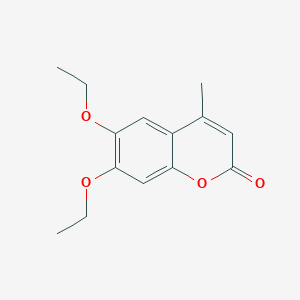
N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring, such as “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For example, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .科学的研究の応用
Herbicidal Activity and Agricultural Applications
Nicotinic acid derivatives, including those closely related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)nicotinamide, have been studied for their herbicidal activity. A study by Chen Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, finding some compounds exhibited excellent herbicidal activity against certain weeds. This research indicates the potential of nicotinic acid derivatives in the development of new herbicides for agricultural use (Chen Yu et al., 2021).
Neuroprotection and Medical Applications
Another study investigated YM-244769, a potent Na+/Ca2+ exchange (NCX) inhibitor derived from nicotinamide, demonstrating its preferential inhibition of NCX3 and protective effects against neuronal cell damage. This suggests that certain nicotinamide derivatives could be explored for their therapeutic potential in neuroprotective drugs (T. Iwamoto & S. Kita, 2006).
Metabolism and Cellular Health
Nicotinamide, a core component of NAD+ metabolism, influences cellular energy, oxidative stress, and cell survival pathways. Research by Maiese et al. (2009) highlights nicotinamide's role in modulating cellular survival, suggesting its potential in treating immune dysfunction, diabetes, and aging-related diseases. This underscores the broad relevance of nicotinamide derivatives in medical research focused on metabolic health and disease prevention (Maiese et al., 2009).
Anticancer Applications
A study by S. Cai et al. (2003) identified N-phenyl nicotinamides as potent inducers of apoptosis in cancer cells, marking them as promising leads for anticancer drug development. This research showcases the potential of nicotinamide derivatives in cancer therapy, particularly in inducing cell death and inhibiting tumor growth (S. Cai et al., 2003).
Corrosion Inhibition
In the field of materials science, nicotinamide derivatives have been studied for their corrosion inhibition effects. A study by M. P. Chakravarthy et al. (2014) demonstrated the effectiveness of certain nicotinamide derivatives in preventing corrosion of mild steel in hydrochloric acid solutions. These findings suggest applications in protecting metals from corrosion, which is critical in many industrial processes (M. P. Chakravarthy et al., 2014).
作用機序
Target of Action
Similar compounds have been found to targetSerine/threonine-protein kinase Chk1 . This protein plays a crucial role in DNA damage response and cell cycle regulation .
Mode of Action
This could lead to changes in cellular processes, such as cell cycle progression or DNA repair mechanisms .
Biochemical Pathways
Given its potential target, it may influence pathways related tocell cycle regulation and DNA damage response .
Pharmacokinetics
Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.
Result of Action
If it indeed targets serine/threonine-protein kinase chk1, it could potentially influence cell cycle progression and dna repair mechanisms, leading to changes in cell proliferation and survival .
特性
IUPAC Name |
N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-16-8-10-20(12-16)15-6-4-14(5-7-15)19-17(21)13-3-2-9-18-11-13/h2-7,9,11,16H,8,10,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGIMDPFBDIIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1'-((4-Fluoro-2-methylphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2988445.png)

![N-[(3S)-1-Prop-2-enoylpyrrolidin-3-yl]methanesulfonamide](/img/structure/B2988447.png)
![4-(diethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2988448.png)
![3-Phenyl-1-(3,4,5-trimethoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2988449.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2988452.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2988457.png)
![2-[4-(6-chloro-2-pyridinyl)piperazino]-1-[4-hydroxydihydro-2(3H)-isoxazolyl]-1-ethanone](/img/structure/B2988459.png)




